(3-Cyano-2,4-difluorophenyl)boronic acid is an organic compound with the chemical formula CHBFNO. This compound is characterized by the presence of a cyano group and two fluorine atoms attached to a phenyl ring, making it a boronic acid derivative. It plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are critical for forming stable carbon-carbon bonds in complex organic molecules.
This compound is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols and other Lewis bases. The unique structural features of (3-Cyano-2,4-difluorophenyl)boronic acid enhance its reactivity and specificity in various chemical reactions. It is commonly sourced from chemical suppliers specializing in fine chemicals and reagents for research and industrial applications .
The synthesis of (3-Cyano-2,4-difluorophenyl)boronic acid typically involves several key methods:
The reaction conditions are crucial for optimizing yield and purity. Typical parameters include temperature control, inert atmosphere maintenance, and the use of high-purity reagents to minimize side reactions. Industrial production may employ automated reactors to enhance efficiency and reproducibility while ensuring stringent quality control measures.
The molecular structure of (3-Cyano-2,4-difluorophenyl)boronic acid features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions and a cyano group at the 3 position. The boron atom is bonded to a hydroxyl group (–OH), characteristic of boronic acids.
(3-Cyano-2,4-difluorophenyl)boronic acid primarily participates in:
The primary mechanism of action for (3-Cyano-2,4-difluorophenyl)boronic acid occurs through the Suzuki-Miyaura cross-coupling reaction. This process involves:
The efficiency of this mechanism is influenced by factors such as temperature, solvent choice, and the presence of ligands that stabilize the palladium catalyst during the reaction.
(3-Cyano-2,4-difluorophenyl)boronic acid has diverse applications across several scientific fields:
(3-Cyano-2,4-difluorophenyl)boronic acid is defined by the molecular formula C₇H₄BF₂NO₂, with a molecular weight of 182.92 g/mol [3] [7]. The compound’s systematic IUPAC name is consistent across chemical databases, and its CAS Registry Number (871940-31-7) provides a unique identifier for regulatory and sourcing purposes [1] [6]. Key synonyms include 3-Cyano-2,4-difluorobenzeneboronic acid and Boronic acid, B-(3-cyano-2,4-difluorophenyl)-, reflecting naming conventions in organic chemistry literature [3] [7].
Table 1: Nomenclature and Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (3-Cyano-2,4-difluorophenyl)boronic acid |
| CAS Number | 871940-31-7 |
| Molecular Formula | C₇H₄BF₂NO₂ |
| Molecular Weight | 182.92 g/mol |
| Common Synonyms | 3-Cyano-2,4-difluorobenzeneboronic acid |
| SMILES | B(C1=C(C(=C(C=C1)F)C#N)F)(O)O |
| InChI Key | VQEKFJVJHSVFTM-UHFFFAOYSA-N |
While single-crystal X-ray diffraction (XRD) data for this specific compound is limited in public literature, its solid-state properties are characterized by a melting point of 132–134°C [3] [7]. The material forms a white to off-white crystalline powder under ambient conditions, suggesting a highly ordered molecular packing [3] [7]. The presence of fluorine and cyano substituents on the phenyl ring likely promotes dense crystal packing via dipole-dipole interactions and hydrogen bonding involving boronic acid groups. Analogous fluorinated phenylboronic acids (e.g., 4-cyano-3,5-difluorophenylboronic acid) exhibit orthorhombic or monoclinic crystal systems, implying similar behavior for this isomer [9].
NMR Spectroscopy:
Mass Spectrometry:Electrospray ionization (ESI-MS) shows a predominant [M−H]⁻ ion at m/z 182.02 and adducts such as [M+Na]⁺ (m/z 206.02) [9]. High-resolution mass spectrometry validates the elemental composition.
IR Spectroscopy:Key absorptions include:
Table 2: Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| ¹¹B NMR | δ ~30 ppm (trigonal boron) |
| ¹H NMR | δ 7.5–8.0 ppm (aromatic multiplet) |
| ¹³C NMR | δ 115–120 ppm (CN); δ 150–165 ppm (C-F) |
| IR | 2,230 cm⁻¹ (C≡N); 1,340 cm⁻¹ (B-O) |
| MS (ESI) | [M−H]⁻ at m/z 182.02; [M+Na]⁺ at m/z 206.02 |
Substituent positioning critically modulates electronic and steric properties:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5